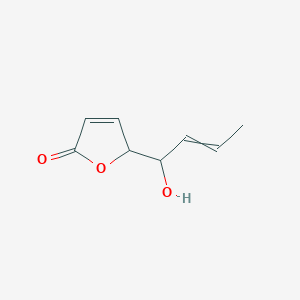

5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one

Description

Contextualization within Furanone and Butenolide Chemical Space

The foundation of the subject compound is the 2(5H)-furanone ring. Furanones are a class of oxygen-containing five-membered heterocyclic compounds. Depending on the position of the carbonyl group and the double bond within the ring, they are categorized into several isomers, with 2(5H)-furanones and 3(2H)-furanones being the most common. researchgate.net

The 2(5H)-furanone structure is also known as a butenolide, specifically an α,β-unsaturated γ-lactone. researchgate.net This structural class is of high interest because it is a core component of numerous natural products. researchgate.net The nomenclature "2(5H)-furanone" indicates that the carbonyl group is at position 2 and the saturation is at position 5 of the furan (B31954) ring.

5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one is a derivative where a four-carbon chain containing a hydroxyl group and a double bond is attached to the C5 position of the furanone ring. This substitution introduces several key chemical features: a chiral center at the C1 position of the butenyl group, a secondary alcohol, and an internal alkene. These functional groups make the molecule a polyfunctional and versatile chemical entity.

| Chemical Class | Parent Structure | Key Structural Features | Relevance to Subject Compound |

|---|---|---|---|

| Furanone | Furan-2(5H)-one | Five-membered ring with one oxygen atom, a ketone group, and one C=C double bond. | Forms the core heterocyclic ring system. |

| Butenolide | γ-Crotonolactone | Unsaturated four-carbon lactone (cyclic ester). The 2(5H)-furanone is a type of butenolide. researchgate.net | Describes the fundamental reactivity and structure of the lactone ring. |

| Substituted Furanone | This compound | A 2(5H)-furanone ring with a substituent at the C5 position. evitachem.com | The specific substitution defines the compound's unique properties and potential applications. |

Historical Perspectives on the Significance of Furanone-Based Structures in Organic Synthesis

The history of furan chemistry dates back to the 18th and 19th centuries with the discovery of derivatives like 2-furoic acid and furfural (B47365). Furan itself was first synthesized in 1870. These early discoveries laid the groundwork for understanding a vast and important class of heterocyclic compounds.

Over the decades, the furanone subunit, particularly the butenolide ring, has been identified in a vast array of natural products isolated from sources as diverse as plants, marine organisms like red algae, and microorganisms. researchgate.netnih.govnih.gov The consistent presence of this motif in biologically active molecules has made it a prime target for organic chemists.

Historically, the furanone ring has served as a crucial synthetic intermediate, or "synthon." Its inherent reactivity allows for a wide range of chemical transformations. For instance, the oxidation of the widely available biomass-derived platform chemical furfural is a common route to produce 5-hydroxy-2(5H)-furanone, a key precursor for more complex derivatives. wikipedia.orgresearchgate.net The development of synthetic methodologies to construct and functionalize the furanone ring has been a persistent theme in organic synthesis, reflecting its enduring importance. researchgate.net

General Academic Relevance of the this compound Structural Motif

While extensive research focusing specifically on this compound is not prominent in published literature, its structural framework is of significant academic interest for several reasons. The relevance stems from the combination of the bioactive furanone core and the versatile side chain.

Synthetic Utility and Complexity: The structure of this compound is a prime example of a molecule that is both a challenging synthetic target and a valuable intermediate. The presence of a chiral center, a hydroxyl group, and an alkene functionality on the side chain, attached to the reactive lactone ring, offers multiple sites for further chemical modification. Academic research frequently focuses on developing stereoselective methods to synthesize such polyfunctional molecules. For example, organocatalytic asymmetric reactions are used to create enantiomerically enriched 5-substituted 2(5H)-furanones. medchemexpress.com The synthesis of related structures, such as 5-(1-bromoethyl)-2(5H)-furanone, highlights the active investigation into creating functionalized C5 side chains on the furanone ring. unipi.it

Potential as a Bioactive Compound: The 2(5H)-furanone skeleton is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. Derivatives of this ring system have been shown to exhibit a wide spectrum of biological activities. nih.govnih.gov The introduction of different substituents onto the furanone core allows for the tuning of these properties. The academic pursuit of new therapeutic agents continuously drives the synthesis and evaluation of novel furanone derivatives. nih.gov

| Activity Type | Example Class of Derivative | Reported Effect | Reference |

|---|---|---|---|

| Antimicrobial | Natural and synthetic furanones | Inhibit growth of bacteria such as S. aureus and P. aeruginosa. nih.gov | nih.gov |

| Biofilm Prevention | Halogenated furanones, Terpene-conjugated furanones | Suppress the formation of bacterial biofilms, a key factor in persistent infections. nih.govnih.gov | nih.govnih.gov |

| Anticancer | bis-2(5H)-furanone derivatives | Exhibit inhibitory activity against glioma cells by inducing cell cycle arrest. nih.gov | nih.gov |

| Anti-inflammatory | 4,5-Diaryl-3-hydroxyfuranones | Demonstrate anti-inflammatory properties. nih.gov | nih.gov |

| Antifungal | Sulfonyl furanones | Show activity against fungi like Candida albicans and can act synergistically with other antifungal agents. nih.gov | nih.gov |

Connection to Sustainable Chemistry: A significant area of modern chemical research is the transition from petroleum-based feedstocks to renewable resources. Furan derivatives, especially furfural, are cornerstone "platform molecules" that can be produced from lignocellulosic biomass. The synthesis of 5-hydroxy-2(5H)-furanone from furfural is a key example of this "green chemistry" approach. chemrxiv.org This compound is a versatile platform in its own right, convertible to various valuable C4 chemicals. chemrxiv.org Therefore, this compound, as a derivative of this platform, is situated within the highly relevant and forward-looking field of biomass valorization. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

663921-08-2 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-(1-hydroxybut-2-enyl)-2H-furan-5-one |

InChI |

InChI=1S/C8H10O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-7,9H,1H3 |

InChI Key |

SMKPKIFBQCUYGS-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C1C=CC(=O)O1)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Advanced Structural Elucidation Methodologies

Systematic Nomenclature and Common Academic Synonyms of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one

The compound is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) rules. The parent structure is a furanone ring, specifically furan-2(5H)-one , which indicates a five-membered heterocyclic ring containing one oxygen atom, a ketone group at position 2, and a double bond between carbons 3 and 4. evitachem.comnih.gov This core structure is also commonly referred to as a butenolide, or more specifically, γ-crotonolactone. evitachem.comnih.govnist.gov

The substituent attached at position 5 of the furanone ring is a (1-hydroxybut-2-en-1-yl) group. This name describes a four-carbon chain with a double bond starting at position 2 (a butenyl group) and a hydroxyl (-OH) group at position 1. evitachem.com The complete IUPAC name, This compound , precisely defines the connectivity of all atoms in the molecule. evitachem.com While specific academic synonyms for the entire molecule are not widely documented, its constituent parts and related structures have several common names.

| Nomenclature System | Name | Significance |

| IUPAC Substitutive | This compound | Provides the precise location and identity of the parent heterocycle and its substituent. evitachem.com |

| Functional Group | α,β-Unsaturated γ-lactone with an allylic alcohol side chain | Highlights the key reactive functional groups present in the molecule. evitachem.com |

| Parent Heterocycle | Furan-2(5H)-one | Also known as γ-crotonolactone, 2-butenolide, or α,β-crotonolactone. nih.govnist.gov |

Isomeric Forms and Diastereomeric Relationships within the Chemical Compound Class

The structure of this compound contains multiple stereogenic elements, leading to the possibility of several stereoisomers.

Chiral Centers: The molecule possesses two chiral centers: the carbon atom at position 5 of the furanone ring (C5) and the carbon atom bearing the hydroxyl group in the side chain (C1'). Each of these centers can have an R or S absolute configuration.

Geometric Isomerism: The carbon-carbon double bond in the butenyl side chain (C2'-C3') can exist in two different geometric configurations: E (entgegen, or trans) and Z (zusammen, or cis). The E-geometry is often more sterically favorable. evitachem.com

The combination of these stereogenic elements results in a total of 2 (from C5) x 2 (from C1') x 2 (from C=C) = 8 possible stereoisomers. These isomers exist as pairs of enantiomers and sets of diastereomers. For example, (5R, 1'R, 2'E)-5-(1-hydroxybut-2-en-1-yl)furan-2(5H)-one and (5S, 1'S, 2'E)-5-(1-hydroxybut-2-en-1-yl)furan-2(5H)-one are a pair of enantiomers. In contrast, (5R, 1'R, 2'E) and (5R, 1'S, 2'E) are diastereomers, as they have different configurations at one chiral center but the same configuration at another. The study of related furanone compounds confirms the existence of such diastereomeric products, which can be separated and characterized individually. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Configuration and Conformation Analysis

Determining the specific stereoisomer and its preferred conformation in solution requires the application of several advanced spectroscopic methods.

NMR spectroscopy is a powerful tool for establishing the constitution and relative stereochemistry of furanone derivatives. nih.gov

¹H NMR: Proton NMR can provide crucial information. The coupling constant (J-value) between the olefinic protons on the butenyl side chain can distinguish between E and Z isomers; a larger coupling constant (typically >15 Hz) is indicative of a trans relationship. mdpi.com The chemical shifts of the protons on the furanone ring and the side chain are sensitive to the local electronic environment and spatial orientation. For instance, in related 5-hydroxymethyl-2(5H)-furanones, the ethylenic protons on the lactone ring appear as distinct doublets of doublets around 6.16 ppm and 7.50 ppm. nih.gov

¹³C NMR: Carbon NMR helps confirm the presence of key functional groups. The carbonyl carbon (C=O) of the lactone typically resonates at a low field (downfield), often above 170 ppm, while the carbons of the double bond appear in the olefinic region (approx. 120-155 ppm). mdpi.com

2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity between protons, helping to assign the relative configuration of the chiral centers.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Furanone-type Structures

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| Lactone Carbonyl (C=O) | - | ~174 ppm | Characteristic low-field signal for lactone carbonyl. |

| Olefinic CH (ring) | ~6.1-7.5 | ~121 ppm, ~155 ppm | Two distinct signals for the two protons on the ring double bond. nih.gov |

| CH-O (ring) | ~5.0-6.0 | ~82 ppm | Proton and carbon at the C5 position of the lactone ring. |

| CH-OH (side chain) | ~4.0-5.0 | ~70 ppm | Proton and carbon at the C1' position of the side chain. |

| Olefinic CH (side chain) | ~5.5-6.0 | ~128 ppm, ~133 ppm | Signals for the protons on the side chain double bond. |

| Methyl CH₃ | ~1.7 | ~18 ppm | Signal for the terminal methyl group of the butenyl chain. |

Note: These are approximate values based on data for similar furanone structures. Actual values can vary based on solvent and specific stereochemistry.

Mass spectrometry provides information about the molecular weight and elemental composition (via high-resolution MS) of the compound. The fragmentation pattern in the mass spectrum offers clues to the molecule's structure. For the parent furan-2(5H)-one, common fragments include the loss of CO and CHO. nist.gov For the title compound, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O): Dehydration from the hydroxyl group is a common fragmentation for alcohols.

Cleavage of the side chain: The bond between the furanone ring (C5) and the side chain (C1') can break, leading to fragments corresponding to the furanone ring and the hydroxybutenyl side chain.

Retro-Diels-Alder reaction: Cleavage of the furanone ring itself.

The electron ionization (EI) mass spectrum of the related 5-methylfuran-2(5H)-one shows a prominent molecular ion peak and fragments corresponding to the loss of key functional groups. nist.gov

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl (-OH) group.

C=O Stretch: A strong, sharp absorption band around 1740-1780 cm⁻¹ is indicative of the carbonyl group of the γ-lactone. evitachem.com

C=C Stretch: Absorptions in the 1600-1680 cm⁻¹ region correspond to the carbon-carbon double bonds in both the furanone ring and the butenyl side chain.

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O single bonds of the ester and alcohol functional groups.

The IR spectrum for 2,5-dihydrofuran, a structurally related compound, shows characteristic peaks for C-H and C-O stretching, providing a reference for the furan (B31954) ring system. nist.gov

While NMR can determine the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for assigning the absolute configuration (R or S) of the chiral centers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum of the compound is compared with theoretical spectra computed using quantum chemical methods (like time-dependent density functional theory, TD-DFT) for the possible enantiomers (e.g., R,R vs. S,S). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. nih.gov This method has been successfully applied to assign the absolute configuration of diastereomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones, demonstrating its utility for this class of compounds. nih.gov

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

Circular Dichroism (CD) Spectroscopy for Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a molecule like this compound, the key to its CD spectrum lies in the inherent chirality of its stereocenters and the resulting conformation of its chromophores, principally the α,β-unsaturated lactone system.

The electronic transitions of this chromophore give rise to characteristic absorption bands in the ultraviolet (UV) region. When the molecule is chiral, these bands exhibit Cotton effects—positive or negative peaks—in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers and the helicity of the chromophore.

For the 2(5H)-furanone ring, an empirical helicity rule is often applied. The rule correlates the sign of the n→π* transition (typically around 240-260 nm) and the π→π* transition (around 200-220 nm) Cotton effects with the chirality of the C5 stereocenter. The conformation of the side chain at C5 significantly influences the puckering of the furanone ring, thereby determining the observed CD signal. In a study on similar 5-substituted-2(5H)-furanones, such as Sotolon, Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) calculations was used to unambiguously confirm its absolute configuration, highlighting the power of chiroptical methods. rug.nl This approach is critical because assigning configuration based solely on the sign of optical rotation can be misleading, as structurally similar compounds with identical configurations can exhibit opposite rotation signs. rug.nl

For many butenolides isolated from fungi, the absolute configurations are determined by comparing their experimental CD spectra with those calculated for possible stereoisomers using time-dependent density functional theory (TDDFT-ECD). nih.gov A good match between the experimental and calculated spectrum for a specific isomer allows for a confident assignment of its absolute configuration. researchgate.netunipi.it

Table 1: Representative CD Data for a Related 5-Substituted-2(5H)-furanone (Sotolon)

| Enantiomer | Optical Rotation [α]D | Cotton Effect (n→π) | Cotton Effect (π→π) |

| (S)-(+)-Sotolon | Positive | Positive (around 250 nm) | Negative (around 215 nm) |

| (R)-(-)-Sotolon | Negative | Negative (around 250 nm) | Positive (around 215 nm) |

| (Note: Data is illustrative for a related compound to demonstrate the principle of CD analysis.) |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of a substance with respect to the wavelength of light. While less common in modern literature than CD spectroscopy, ORD provides complementary information and was historically a primary method for assigning absolute configurations. An ORD spectrum plots the specific rotation [α] against wavelength (λ).

The spectrum displays a plain curve in regions where the molecule does not absorb light and shows anomalous behavior, known as a Cotton effect curve, within an absorption band. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. The mean wavelength of the peak and trough corresponds closely to the λmax of the chromophore's absorption in the UV-Vis spectrum.

For γ-butyrolactones, the lactone carbonyl group is the principal chromophore responsible for the Cotton effect. Studies on related 3-aryl-substituted-γ-butyrolactones have successfully used ORD, in conjunction with CD and VCD, for configuration assignment. The specific rotation is measured at several discrete wavelengths (e.g., from mercury and sodium lamps) to generate an ORD curve. By comparing the experimental ORD curve to those of known compounds or to theoretical calculations, the absolute stereochemistry can be deduced.

Table 2: Example Optical Rotation Data for Enantiomers of a Related γ-Butyrolactone

| Wavelength (nm) | (S)-Enantiomer [α] (deg) | (R)-Enantiomer [α] (deg) |

| 589 (Na) | +15.2 | -15.5 |

| 546 | +18.0 | -18.2 |

| 435 | +35.1 | -35.4 |

| 405 | +44.3 | -44.1 |

| 365 | +61.5 | -61.8 |

| (Note: Data is based on findings for 3-aryl-substituted-γ-butyrolactones to illustrate the principle of ORD analysis.) |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline)

Single-crystal X-ray crystallography stands as the unequivocal and most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute spatial arrangement of every atom.

For the butenolide class of compounds, obtaining a single crystal suitable for X-ray diffraction is a primary goal for unambiguous structural proof. While a crystal structure for this compound itself is not found in the surveyed literature, numerous structures of related butenolides isolated from Aspergillus species have been successfully determined using this method. nih.gov For example, the absolute configuration of (+)-asperteretal G, a butenolide from Aspergillus terreus, was confirmed by X-ray crystallography. nih.gov

The analysis not only confirms the connectivity of atoms but also reveals the relative stereochemistry between all chiral centers. To determine the absolute configuration, anomalous dispersion effects are used, typically leading to a Flack parameter value close to zero for the correct enantiomer. The resulting data provides an accurate depiction of the molecule's conformation in the crystalline state, offering insights into intermolecular interactions like hydrogen bonding.

Table 3: Representative Crystallographic Data for a Related Fungal Butenolide ((+)-Asperteretal G)

| Parameter | Value |

| CCDC Deposition No. | 2077455 |

| Chemical Formula | C₁₆H₁₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9831 |

| b (Å) | 11.2307 |

| c (Å) | 16.0968 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1261.94 |

| (Note: Data is for a related compound, (+)-asperteretal G, to demonstrate the output of X-ray crystallography.) nih.gov |

Synthetic Methodologies and Strategies for 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One

Total Synthesis Approaches to the Furan-2(5H)-one Core Structure

The synthesis of the furan-2(5H)-one, or butenolide, nucleus is a foundational aspect of accessing the target molecule. These strategies often begin with simpler, acyclic precursors or involve the modification of existing furan (B31954) rings.

Cyclization Reactions for Furan-2(5H)-one Ring Formation

A primary route to the furan-2(5H)-one core involves the cyclization of appropriately functionalized linear molecules. One classic approach is the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds under acidic conditions to form the furan ring. pharmaguideline.com More modern methods offer greater flexibility and control.

Key cyclization strategies include:

Oxidation of Furans: Substituted furans can be oxidized to form 5-hydroxy-2(5H)-furanones. wikipedia.org For example, the photooxygenation of furfural (B47365) using singlet oxygen, often with a sensitizer (B1316253) like methylene (B1212753) blue, yields 5-hydroxy-2(5H)-furanone, a versatile intermediate. wikipedia.organr.fr

Intramolecular Cyclizations: Various precursors can undergo intramolecular cyclization. Allenic hydroxyketones, for instance, can cycloisomerize to 3(2H)-furanones, sometimes without the need for expensive metal catalysts. organic-chemistry.org Another strategy employs a hydroxyalkylation–cyclization–oxidation–elimination sequence starting from vinylsulfone precursors to yield 5-substituted furan-2(5H)-ones. rsc.org

Annulation Reactions: Efficient methods, such as the annulation of α-keto acids with simple ketones, can provide direct access to γ-hydroxy-butenolides. researchgate.net

Transition Metal-Catalyzed Processes: Transition metals can catalyze the formation of the furanone ring. Fischer carbene complexes containing an alkynyl group, for example, can react with dihydropyridines to generate ring-fused furan-2(5H)-ones. rsc.org

Stereoselective Introduction of the Hydroxybut-2-en-1-yl Side Chain

With the furanone core established, the next critical step is the introduction of the C5 side chain. The vinylogous aldol (B89426) reaction and its variants are the most prominent methods for achieving this transformation. In this reaction, a furanone or a more reactive equivalent like a 2-silyloxyfuran acts as a nucleophile, attacking an aldehyde at the γ-position. For the synthesis of the target compound, crotonaldehyde (B89634) or a related derivative would serve as the electrophile.

Achieving stereoselectivity in this step is paramount. The reaction can generate two new stereocenters, leading to different diastereomers. The relative stereochemistry (syn vs. anti) of the product is influenced by the reaction conditions, the nature of the reactants, and the catalyst used. For instance, the aldol condensation of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes was found to predominantly yield the anti aldol product. researchgate.net In contrast, a sequence of acylation followed by reduction led exclusively to the syn product. researchgate.net This highlights the ability to control diastereoselectivity by choosing the appropriate synthetic sequence.

Asymmetric Synthesis of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one and its Stereoisomers

Producing enantiomerically pure forms of this compound is a significant challenge that has been addressed through several catalytic and stoichiometric approaches. acs.orgnih.gov These methods aim to control the absolute stereochemistry at the newly formed chiral centers.

Chiral Catalyst-Mediated Reactions (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient strategy. acs.orgacs.org Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully employed. nih.govacs.org

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes are widely used to catalyze the enantioselective addition of silyloxyfurans to aldehydes (a vinylogous Mukaiyama aldol reaction). nih.gov A pioneering example used a chiral titanium complex, formed from Ti(OiPr)₄ and (S)-BINOL, to catalyze the reaction between 2-silyloxyfuran and aldimines, yielding butenolides with moderate enantioselectivity. acs.org Other successful systems involve chiral silver complexes, which have been shown to provide high diastereo- and enantioselectivities in the addition of silyloxyfurans to ketoimine esters. acs.org

Organocatalysis: Organocatalysts offer a metal-free alternative for asymmetric synthesis. anr.fr Chiral guanidine-based catalysts derived from a binaphthyl scaffold have been used for the asymmetric vinylogous aldol reaction of dihalofuranones with aldehydes. nih.gov The use of 5-hydroxyfuran-2(5H)-one as a platform molecule has enabled the development of organocatalytic one-pot reactions, where an enantioselective transfer of boronic acids to the hydroxyfuranone is followed by an intramolecular Passerini reaction to build structurally diverse chiral lactones. anr.fr

Interactive Table: Examples of Catalytic Asymmetric Reactions for Butenolide Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Stereoselectivity | Reference |

| Ti(OiPr)₄ / (S)-BINOL | Vinylogous Mukaiyama-Mannich | 2-Silyloxyfuran, Aldimine | 5-Substituted aminoalkyl γ-butenolide | Moderate ee (48% for syn) | acs.org |

| Chiral Monoligated Ag Complex | Vinylogous Mukaiyama-Mannich | Silyloxyfurans, Ketoimine esters | N-Substituted quaternary butenolides | High dr and ee | acs.org |

| Chiral Guanidine (from BINOL) | Vinylogous Aldol Reaction | Dihalofuranones, Aldehydes | Halogenated γ-butenolides | High dr and ee | nih.gov |

| Chiral Phosphoric Acid | Michael Addition / Passerini | 5-Hydroxyfuran-2(5H)-one, Boronic Acids | α,γ-Substituted chiral γ-lactone | High ee | anr.fr |

Chiral Auxiliary Strategies

Before the widespread adoption of asymmetric catalysis, chiral auxiliaries were a primary method for controlling stereochemistry. acs.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants. The steric and electronic properties of the auxiliary then direct the approach of the other reactant, leading to a diastereoselective transformation. After the reaction, the auxiliary is removed, yielding the enantioenriched product.

Examples of this approach include:

The use of chiral pyrrolidines, such as (S)-2-methoxymethylpyrrolidine (SMP), to create chiral enamines from furanone precursors. The reaction of these chiral enamines with acyl chlorides followed by reduction has been used to synthesize enantioenriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones. researchgate.net

The synthesis of optically active 2(5H)-furanone derivatives by first reacting mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) or l-borneol. mdpi.com These serve as chiral auxiliaries, and the resulting diastereomers can often be separated. Subsequent reactions on this chiral scaffold proceed with diastereoselectivity. mdpi.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. Enzymes, operating under mild conditions, can perform highly selective transformations that are often difficult to achieve with traditional chemical reagents. While a complete chemoenzymatic synthesis of this compound is not extensively documented, the principles can be applied based on known enzymatic reactions on furan substrates.

The strategy typically involves a multi-step chemical synthesis where one or more key steps are performed by an enzyme. Relevant enzymatic transformations for this target molecule could include:

Enzymatic Oxidation/Reduction: An enzyme could be used for the stereoselective reduction of a ketone precursor to form the hydroxyl group on the side chain with high enantiopurity. Oxidases have been identified that can convert the alcohol and aldehyde groups of 5-hydroxymethylfurfural (B1680220) (HMF) into carboxylic acids, demonstrating that enzymes can act on functional groups attached to a furan ring. nih.gov

Enzymatic Amination: Transaminases are capable of converting carbonyl groups into amines. One-pot chemo-biocatalytic cascades have been developed to convert HMF into 5-aminomethyl-2-furancarboxylic acid (AMFC), using a laccase for oxidation followed by a transaminase for amination. nih.gov This showcases the potential for enzymatic introduction of functional groups onto furan-based platforms.

These enzymatic processes, integrated into a broader chemical synthesis route, represent a powerful and green approach to accessing specific stereoisomers of complex molecules like this compound.

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway. For this compound, the analysis reveals key disconnections that suggest potential forward synthetic strategies.

The primary disconnection is the carbon-carbon bond between the furanone ring (at the C5 position) and the hydroxybutenyl side chain. This leads to two key synthons: a furanone electrophile and a nucleophilic C4-unit. A logical forward reaction corresponding to this disconnection would be an aldol-type condensation or a Grignard addition. khanacademy.orgmasterorganicchemistry.comyoutube.com

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Side Chain: The C5-C1' bond is disconnected. This suggests an addition of a butenal-derived nucleophile to a C5-functionalized furanone. A vinylogous aldol reaction, where an enolate reacts at its γ-position, is a relevant transformation. nih.gov Specifically, the reaction could involve an enolate derived from crotonaldehyde reacting with a suitable furanone precursor. Alternatively, a Grignard reagent derived from a 1-halobut-2-ene could be added to a 5-alkoxy-2(5H)-furanone. researchgate.net

Disconnection of the Furanone Ring: The furanone ring itself can be retrosynthetically cleaved. A common strategy for forming the butenolide ring is through the oxidation of a corresponding furan derivative. acs.orgacs.org Therefore, the furanone can be traced back to 2-(1-hydroxybut-2-en-1-yl)furan. Another approach involves the cyclization of an appropriate acyclic precursor, such as a γ-keto acid or a related dicarbonyl compound. organic-chemistry.org

A summary of the key retrosynthetic steps is presented in the table below.

| Disconnection Step | Target Molecule Fragment | Corresponding Synthon/Precursor | Potential Forward Reaction |

| C5-C1' Bond | Furanone ring and hydroxybutenyl side chain | Furan-2(5H)-one derivative (electrophile) and a C4 nucleophile | Aldol Condensation, Grignard Reaction |

| Furanone Ring | 2(5H)-Furanone core | 2-Substituted furan or an acyclic dicarbonyl compound | Oxidation of furan, Intramolecular cyclization |

This analysis provides a strategic roadmap. A potential forward synthesis could start with the generation of a suitable furan precursor, followed by its oxidation to the furanone, and finally, the stereoselective addition of the C4 side chain to yield the target molecule.

Green Chemistry Principles and Sustainable Synthesis Routes for Furanone Derivatives

The synthesis of furanone derivatives can be approached with a focus on sustainability, adhering to the principles of green chemistry. This involves the use of renewable feedstocks, catalytic methods, and atom-economical reactions to minimize waste and environmental impact. nih.gov

Renewable Feedstocks: A significant advancement in the sustainable synthesis of furanones is the use of biomass-derived platform molecules. taylorfrancis.commdpi.com Furfural, which can be produced from the dehydration of C5 sugars found in lignocellulosic biomass like corn cobs, is a key renewable starting material. rsc.orgnih.gov The conversion of furfural to furanone derivatives represents a green alternative to petroleum-based routes.

Catalytic and Environmentally Benign Methods: Several green methods for the synthesis of the furanone core from furfural have been developed:

Oxidative Conversion: The oxidation of furfural to 5-hydroxy-2(5H)-furanone is a crucial step. Green approaches utilize environmentally benign oxidants like hydrogen peroxide, often in the presence of an acid catalyst. rsc.orgresearchgate.net This avoids the use of stoichiometric heavy metal oxidants.

Electrocatalysis: A promising sustainable method is the electrocatalytic oxidation of furfural. rsc.orgrsc.org This process can use water as the oxygen source and can be powered by renewable electricity, making it a particularly clean transformation. rsc.org Copper sulfide (B99878) (CuS) nanosheets have been shown to be effective electrocatalysts for this reaction, offering high selectivity. rsc.org

Atom-Economic Reactions: To construct the substituted furanone ring and introduce functionalities, atom-economic reactions are preferred as they maximize the incorporation of atoms from the reactants into the final product.

Cycloaddition Reactions: [2+2+2] and [4+2] cycloaddition reactions offer an atom-economic way to build the furan ring system from simple, renewable precursors. nih.govnih.gov

Catalytic C-H Functionalization: Directly adding substituents to the furanone ring via C-H functionalization avoids the need for pre-functionalized substrates, reducing steps and waste.

Organocatalysis: The use of small organic molecules as catalysts for reactions like aldol condensations or Michael additions provides a metal-free alternative to traditional Lewis acid or base catalysis, often with high enantioselectivity. nih.govnih.gov

The table below summarizes some sustainable approaches for the synthesis of furanone derivatives.

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Green Principles |

| Furanone Core Synthesis | From petroleum-based chemicals | Oxidation of biomass-derived furfural rsc.orgrsc.org | Use of Renewable Feedstocks |

| Oxidation | Stoichiometric heavy metal oxidants (e.g., CrO₃) | H₂O₂/Acid catalysis, Electrocatalysis with water rsc.orgresearchgate.net | Use of Safer Solvents and Reagents, Catalysis |

| Side Chain Addition | Stoichiometric Grignard or organolithium reagents | Catalytic aldol or related C-C bond-forming reactions | Catalysis, Atom Economy |

| Overall Strategy | Multi-step synthesis with protecting groups | One-pot or tandem reactions, catalytic C-H activation | Process Intensification, Atom Economy |

By integrating these green chemistry principles, the synthesis of this compound and other furanone derivatives can be designed to be more efficient, less hazardous, and environmentally sustainable.

Chemical Reactivity and Transformation of 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One

Reactions at the Furan-2(5H)-one Ring System

The furan-2(5H)-one ring, also known as a butenolide, is an electron-deficient system due to the polarization induced by the carbonyl group. This electronic nature dictates its reactivity towards both nucleophiles and electrophiles.

The α,β-unsaturated lactone core is susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond in a conjugate fashion (1,4-addition or Michael addition). mdpi.comwikipedia.org The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates or enamines, typically undergo 1,4-conjugate addition. nih.gov

Direct vinylogous Michael additions are a key reaction type for butenolides, where the γ-position can also act as a nucleophilic center upon deprotonation. nih.govscispace.com For 5-(1-hydroxybut-2-en-1-yl)furan-2(5H)-one, nucleophilic attack is most likely to occur at the C5 position, which is activated by the adjacent double bond and the lactone's oxygen atom. acs.org

Electrophilic addition to the double bond of the butenolide ring is less common due to the electron-withdrawing effect of the carbonyl group, which deactivates the double bond towards electrophiles. chemguide.co.ukbyjus.com However, under specific conditions, reactions with potent electrophiles can occur. chemistrystudent.com

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Lactones

| Nucleophile Type | Favored Addition Pathway | Product Type |

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-Addition (to carbonyl) | Lactol or ring-opened product |

| Soft Nucleophiles (e.g., cuprates, thiols, amines) | 1,4-Conjugate Addition (to β-carbon) | 4-substituted furan-2(5H)-one |

| Enolates / Silyloxyfurans | Vinylogous Michael Addition | γ-substituted butenolide derivatives |

The furan-2(5H)-one ring can undergo ring-opening reactions under various conditions. Strong nucleophiles, such as hydroxide (B78521) or alkoxides, can attack the carbonyl group, leading to the saponification and opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid or ester derivatives. researchgate.netnih.gov Acid-catalyzed ring-opening is also a known process for furan (B31954) derivatives, which can lead to the formation of linear dicarbonyl compounds. nih.gov Theoretical studies using density functional theory (DFT) have investigated the barriers for nucleophilic attack and ring fission, showing that addition to the C5 position is often kinetically favored. acs.org

The presence of the but-2-en-1-yl side chain introduces the possibility of intramolecular ring-closing metathesis (RCM). If the molecule were functionalized with another terminal alkene, RCM could be employed to construct complex polycyclic or macrocyclic structures. organic-chemistry.orgwikipedia.orgyoutube.com RCM is a powerful synthetic tool that utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form new carbon-carbon double bonds, and it is widely used in the synthesis of heterocycles. nih.govru.nl

Reactivity of the Hydroxyl Group in the Side Chain

The secondary allylic hydroxyl group in the side chain is a key site for various chemical transformations.

The hydroxyl group can be readily converted into esters or ethers through standard synthetic protocols. Esterification can be achieved by reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides, often in the presence of a base or an acid catalyst. organic-chemistry.org Given that it is an allylic alcohol, care must be taken to avoid side reactions like ether formation, which can sometimes be suppressed by using the corresponding ether as an azeotroping agent. google.com

Etherification can be performed using alkyl halides under Williamson ether synthesis conditions (requiring a strong base) or through various catalytic methods. organic-chemistry.org For instance, palladium-catalyzed allylic etherification allows the coupling of allylic alcohols with phenols. frontiersin.org Gold-catalyzed methods have also been developed for the allylic etherification of unactivated alcohols under mild, air-stable conditions, offering high regio- and stereoselectivity. rsc.org Reductive etherification provides another route, where an aldehyde or ketone is reacted with the alcohol in the presence of a reducing agent. nih.gov

The secondary allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 5-(1-oxobut-2-en-1-yl)furan-2(5H)-one. A variety of reagents are effective for this transformation, with manganese dioxide (MnO₂) being a classic and highly chemoselective choice for oxidizing allylic alcohols. nih.gov Other methods include palladium-catalyzed oxidation using molecular oxygen as the terminal oxidant, or using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant. nih.govacs.org Flavin-dependent oxidases also show promise for the enantioselective oxidation of secondary allylic alcohols in biocatalytic systems. nih.gov

Conversely, the hydroxyl group can be removed through reduction. Nickel-catalyzed reduction of allylic alcohols using alkyl Grignard reagents can lead to the corresponding deoxygenated product. acs.org Ruthenium-catalyzed transfer hydrogenation provides an efficient method for the selective reduction of the C=C bond in allylic alcohols, which in this case would saturate the side chain while potentially leaving the hydroxyl group intact. rsc.org Reduction with hydriodic acid is effective for benzylic and α-hydroxycarbonyl compounds but can lead to complex mixtures with allylic alcohols. nih.gov

Table 2: Selected Reagents for Transformations of the Secondary Allylic Alcohol

| Transformation | Reagent/Catalyst System | Product Functional Group |

| Oxidation | MnO₂, Pd(OAc)₂/O₂, DDQ/Mn(OAc)₃ | α,β-Unsaturated Ketone |

| Esterification | RCOCl/Pyridine, (RCO)₂O/DMAP | Ester |

| Etherification | NaH/R-X, Ph₃PAuNTf₂/R-OH | Ether |

| Reduction (Deoxygenation) | Ni(dppe)Cl₂/Alkyl-MgBr | Alkene |

| Reduction (Hydrogenation) | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Hydrogen Donor | Saturated Alcohol |

Reactions at the But-2-en-1-yl Double Bond

The carbon-carbon double bond in the butenyl side chain is electron-rich and readily undergoes electrophilic addition reactions. chemistrysteps.compressbooks.pub The π electrons of the double bond act as a nucleophile, attacking electrophilic species. chemguide.co.uklibretexts.org

Typical electrophilic addition reactions include:

Halogenation: Reaction with halogens like Br₂ or Cl₂ would lead to the corresponding dihalo-derivative. The test for unsaturation with bromine water is a classic example of this type of reaction. chemistrystudent.com

Hydrohalogenation: Addition of hydrogen halides (HX) would proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon, which would be the carbon bearing the hydroxyl group. chemistrysteps.com

Hydration: Acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, potentially leading to a diol.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would reduce the double bond to a single bond, resulting in the saturated side chain: 5-(1-hydroxybutyl)furan-2(5H)-one. msu.edu

The reactivity of this double bond can also be influenced by the adjacent hydroxyl group, which can direct certain reactions or participate in neighboring group effects.

Hydrogenation and Halogenation Reactions

Hydrogenation: The selective reduction of the double bonds within the furanone ring and the alkenyl side chain is a key transformation. Catalytic hydrogenation of furan-2(5H)-one derivatives, often referred to as butenolides, can yield chiral γ-butyrolactones, which are valuable subunits in many natural products and biologically active compounds. researchgate.net The enantioselective hydrogenation of the endocyclic C=C bond of furanone derivatives using chiral BINAP-ruthenium or rhodium complexes is an efficient method for preparing optically active γ-butyrolactones. researchgate.net For instance, the hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives has been achieved with high yields and variable enantiomeric excess using these catalysts. researchgate.net The hydrogen pressure can influence the reaction rate but does not typically affect the enantiomeric excesses of the products. researchgate.net

The choice of catalyst and reaction conditions determines the selectivity of the hydrogenation. For example, in related furan compounds like 5-hydroxymethylfurfural (B1680220) (HMF), catalytic transfer hydrogenation (CTH) using acid-base bifunctional catalysts has proven highly selective for reducing the carbonyl group to a hydroxyl group, yielding 2,5-bis(hydroxymethyl)furan (BHMF). rsc.org This suggests that the hydroxyl group and the double bond in the side chain of this compound could also be targeted for reduction under specific catalytic conditions.

Table 1: Enantioselective Hydrogenation of Furan-2(5H)-one Derivatives Data derived from studies on related 4-(hydroxymethyl)furan-2(5H)-one derivatives. researchgate.net

| Substrate Derivative | Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|---|

| 4-[(Acetoxy)methyl]furan-2(5H)-one | BINAP-Ru | 25 | 80 | >95 | 98 |

| 4-[(tert-Butyldimethylsilyloxy)methyl]furan-2(5H)-one | BINAP-Ru | 50 | 80 | >95 | 50 |

| 4-[(tert-Butyldimethylsilyloxy)methyl]furan-2(5H)-one | BINAP-Rh | 25 | 80 | 80 | 2 |

Halogenation: The furanone ring is susceptible to halogenation, which introduces synthetically useful handles for further functionalization. The bromination of 2(5H)-furanone derivatives can be achieved using reagents like N-Bromosuccinimide (NBS). unipi.it For example, the reaction of 4-methoxy-2(5H)-furanone with one equivalent of NBS in carbon tetrachloride can yield a mixture of mono- and di-brominated products, including 3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it This indicates that both the C3 and C5 positions of the furanone ring are reactive towards electrophilic bromination. Halogenation can also induce further reactions; for instance, halogenation of an amine motif in related furanosides can activate an otherwise inert C-N bond, triggering a stereoinvertive intramolecular substitution to form 1,2-cis C-aryl furanosides. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

The unsaturated furanone core of this compound can participate in various cycloaddition reactions, serving as a building block for more complex polycyclic structures. acs.orgacs.org

[4+2] Cycloaddition (Diels-Alder): The furan ring is a classic diene for the Diels-Alder reaction. researchgate.netnih.gov It can react with dienophiles, such as maleimides, to form bicyclic adducts. nih.gov For example, 2,5-dimethylfuran (B142691) reacts with N-arylmaleimides to yield exo Diels-Alder adducts at elevated temperatures. nih.gov A related compound, 2,5-bis(hydroxymethyl)furan (BHMF), readily undergoes Diels-Alder cycloaddition with N-phenylmaleimide derivatives. nih.gov This reactivity is directly applicable to the furanone moiety in the target compound, which can act as the diene component. The reaction is an electron-rich diene reacting with an electron-poor dienophile. nih.gov

Higher-Order Cycloadditions: Furanone derivatives are not limited to [4+2] cycloadditions. They can act as 2π-components in organocatalyzed, higher-order cycloadditions. For instance, 5-substituted-furan-2(3H)-ones can undergo a highly diastereoselective [8+2]-cycloaddition with 8,8-dicyanoheptafulvene when activated by a Brønsted base. acs.orgacs.org This reaction leads to the formation of complex, biologically relevant polycyclic molecules containing a γ-butyrolactone motif. acs.orgacs.org

[3+2] Cycloaddition: Furanone derivatives can also participate in [3+2] cycloaddition reactions. An organocatalyzed reaction between furanone derivatives and azomethine ylides produces highly functionalized bicyclic products with controlled stereochemistry. rsc.org This process can be paired with a kinetic resolution of the butenolide starting material. rsc.org

Table 2: Cycloaddition Reactions of Furanone Derivatives

| Reaction Type | Furanone Role | Reactant Partner | Key Feature | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Diene (4π) | Maleimides | Forms bicyclic adducts | nih.gov |

| [8+2] Cycloaddition | 2π-component | 8,8-Dicyanoheptafulvene | Organocatalytic, highly diastereoselective | acs.orgacs.org |

| [3+2] Cycloaddition | Dipolarophile | Azomethine ylides | Forms multifunctional bicyclic adducts, kinetic resolution | rsc.org |

| [4+4] Cycloaddition | C4 Building Block | Anthranils | Au(I)-catalyzed, diastereoselective | nih.gov |

Rearrangement Reactions Involving the Chemical Compound

The structural framework of this compound and its analogs is susceptible to various rearrangement reactions, often triggered by acidic or basic conditions, or heat.

A common rearrangement for the parent 5-hydroxy-2(5H)-furanone structure involves isomerization. It exists in a chemical equilibrium with its ring-chain tautomer, cis-β-formylacrylic acid. wikipedia.org Under certain conditions, it can also isomerize to succinic anhydride. wikipedia.org This reactivity highlights the potential for the furanone ring to open and re-close, leading to different structural isomers.

In more complex systems derived from furan cycloadditions, acid-catalyzed rearrangements are well-documented. For example, the bicyclic adduct formed from the Diels-Alder reaction of 2,5-dimethylfuran and an N-arylmaleimide can undergo a clean rearrangement with loss of water when treated with p-toluenesulfonic acid, leading to the formation of a phthalimide (B116566) derivative. nih.gov

Furthermore, oxidative dearomatization of related furan-containing compounds can lead to intermediates that undergo unusual cyclization and rearrangement. The oxidation of 3-(furan-2-yl)-1,3-diarylpropan-1-ones can form a 2-ene-1,4,7-trione, which then cyclizes in a process related to the Paal-Knorr synthesis to furnish a new furan ring, accompanied by a formal double bond shift. nih.gov This type of transformation suggests that the furan ring in this compound could be a substrate for oxidative rearrangement pathways.

Derivatization Strategies for Structural Modification of this compound and its Analogs

The diverse reactivity of this compound allows for extensive structural modification through various derivatization strategies. These modifications can target the hydroxyl group, the furanone ring, or the side chain to generate a library of analogs.

Modification of the Hydroxyl Group: The primary alcohol in the side chain is a prime site for derivatization. Standard reactions such as esterification or etherification can be employed. For example, the hydroxyl group of related 4-(hydroxymethyl)furan-2(5H)-one has been acetylated to form 4-[(acetoxy)methyl]furan-2(5H)-one, a substrate used in hydrogenation studies. researchgate.net

Reactions at the Furanone Ring: As discussed, the furanone ring can be halogenated or participate in cycloadditions. unipi.itnih.gov Furthermore, the furanone ring can be opened under certain conditions. Aminolysis of 2(5H)-furanone with alkylamines leads to ring-opened 3-alkylamino-4-hydroxy-N-alkylbutyramides. researchgate.net

Synthesis of Analogs: More complex analogs can be synthesized by building the furan structure from different precursors. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, 2,5-bis(tri-n-butylstannyl)furan (B1365153) can be coupled with aryl halides to create 2,5-diaryl furan analogs in a convenient one-step process. d-nb.info Condensation reactions are also employed; the reaction of 5-hydroxymethylfurfural (HMF) with ketones like 3,3-dimethyl-2-butanone can form new C-C bonds at the 2-position of the furan ring, demonstrating a pathway to modify the side chain. mdpi.com A one-pot synthesis of 2,5-disubstituted furans from γ-ketoacids has also been developed, offering another route to diverse furan analogs. researchgate.net

Mechanistic Studies of Chemical Reactions Involving 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One

Elucidation of Reaction Mechanisms in its Synthesis and Transformations

The synthesis and transformations of butenolides, the class of compounds to which 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one belongs, are governed by a variety of reaction mechanisms. While specific mechanistic studies on this particular molecule are not extensively documented, the broader understanding of butenolide chemistry provides significant insights.

One general and efficient method for the synthesis of substituted butenolides involves the reaction of hydroxymethyl-tethered cyclopropenones with catalytic amounts of phosphines. acs.orgnih.govorganic-chemistry.org This reaction proceeds through the formation of a reactive ketene (B1206846) ylide intermediate. The phosphine (B1218219) catalyst adds to the cyclopropenone, triggering a ring-opening to form the ketene ylide. This intermediate is then trapped by the pendant hydroxyl group in an intramolecular cyclization to yield the butenolide scaffold. acs.orgnih.govorganic-chemistry.org The regioselectivity of the initial phosphine addition is crucial, with addition at the C2 position of the cyclopropenone being the productive pathway to the desired butenolide. acs.org While the precise mechanism is a subject of ongoing investigation, it is proposed that an internal hydrogen-bond activation may preorganize the cyclopropenone for the nucleophilic attack. acs.org

Other synthetic strategies for butenolides involve metal-mediated catalytic transformations and organocatalysis. rsc.org For instance, intermolecular 1,2-addition of carbonyl groups to cyclopropenone scaffolds, followed by ring opening and cyclization of the resulting vinyl anion intermediate, has been reported for the synthesis of functionalized butenolides. nih.gov However, these methods can be limited by the electronic nature of the carbonyl fragment and the compatibility of the reactive vinyl anion with various functional groups. nih.gov

Transformations of the furan (B31954) ring itself are also critical. The reactivity of furans with atmospheric oxidants like hydroxyl radicals is a key area of study. These reactions predominantly proceed via the addition of the hydroxyl radical to the furan ring, especially at lower temperatures. whiterose.ac.uk

Kinetic and Thermodynamic Studies of Chemical Transformations

Below is a table summarizing the kinetic parameters for the reaction of hydroxyl radicals with furan, which serves as a model for the reactivity of the furan core in the title compound.

| Temperature (K) | Pressure (mbar) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 294 - 668 | 5 - 10000 | Negative temperature dependence observed | whiterose.ac.uk |

| 298 | 1013 | (1.1 ± 0.2) x 10⁻¹⁰ | researchgate.net |

This data is for the reaction of hydroxyl radicals with unsubstituted furan and serves as an illustrative example.

The use of a water-methanol mixture as a solvent in certain synthetic preparations, such as the Knoevenagel condensation to form related enones, is a strategic choice to optimize reaction kinetics. mdpi.com This solvent system balances polarity, enhancing the solubility of reactants and promoting a homogeneous reaction mixture, which in turn accelerates the reaction. mdpi.com

Transition State Analysis in Furanone Reactivity

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at a molecular level. Such analyses provide information on the geometries and energies of transition states, which are the highest energy points along a reaction coordinate, and thus control the reaction rate.

While a specific transition state analysis for this compound is not available in the literature, mechanistic insights from related systems can be extrapolated. For instance, DFT calculations have been employed to study the detailed reaction pathways of the aerobic oxidation of 2,5-bis(hydroxymethyl)furfural to 2,5-furandicarboxylic acid over a palladium catalyst. nih.gov These studies identify the rate-determining steps and the corresponding energy barriers. nih.gov

For the phosphine-catalyzed synthesis of butenolides from cyclopropenones, a transition state analysis would likely focus on the energetics of the initial phosphine addition to the cyclopropenone and the subsequent intramolecular cyclization of the ketene ylide intermediate. The relative energies of the transition states for addition at different positions on the cyclopropenone would determine the regioselectivity of the reaction.

The following table presents hypothetical transition state energy data based on the principles observed in related furanone reactions to illustrate the type of information gained from such analyses.

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

| Phosphine Addition | Cyclopropenone + PPh₃ | [Cyclopropenone-PPh₃]‡ | Ylide Intermediate | 15-20 |

| Intramolecular Cyclization | Ylide Intermediate | [Cyclization TS]‡ | Butenolide | 10-15 |

This is a hypothetical data table for illustrative purposes.

Preclinical Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data

Investigation of Molecular Targets and Ligand Interactions for Related Furanones in Model Systems

The biological effects of furanone compounds are initiated by their interaction with specific molecular targets within biological systems. Understanding these interactions at a molecular level is crucial for elucidating their mechanisms of action. In vitro studies, including enzyme inhibition and activation assays, as well as receptor binding assays, provide valuable insights into these initial molecular events.

Enzyme Inhibition/Activation Studies (In Vitro)

Furanone derivatives have been shown to modulate the activity of various enzymes, a key mechanism underlying their biological effects.

One area of significant research has been the ability of furanones to interfere with quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, often regulating virulence and biofilm formation. Some furanones are structural analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules in the QS systems of many Gram-negative bacteria. nih.gov

For instance, certain brominated furanones have demonstrated the ability to inhibit QS-regulated processes such as bioluminescence and swarming in bacteria like Vibrio harveyi and Serratia liquefaciens without affecting their growth. nih.govresearchgate.net This inhibition is thought to occur through interaction with LuxR-type proteins, which are the receptors for AHL signals. nih.gov Studies have shown that furanones can destabilize these regulatory proteins, leading to their accelerated turnover and a subsequent reduction in the expression of QS-controlled genes. nih.gov

In addition to interfering with bacterial communication, other furanone derivatives have been investigated for their potential to inhibit enzymes involved in inflammatory processes in mammals. For example, novel synthetic furanone derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are key players in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Certain pyridazinone derivatives synthesized from furanones exhibited significant dual inhibition of COX-2 and 15-LOX, highlighting their potential as anti-inflammatory agents. nih.gov

The table below summarizes the inhibitory effects of selected furanone derivatives on various enzymes in vitro.

| Furanone Derivative | Target Enzyme/System | Organism/System | Observed Effect |

| Brominated Furanones | Quorum Sensing (LuxR-type proteins) | Vibrio harveyi, Serratia liquefaciens | Inhibition of bioluminescence and swarming |

| Pyridazinone derivatives (from furanones) | Cyclooxygenase-2 (COX-2) | In vitro assay | Inhibition |

| Pyridazinone derivatives (from furanones) | 15-Lipoxygenase (15-LOX) | In vitro assay | Inhibition |

Receptor Binding Assays (In Vitro)

Receptor binding assays are fundamental in vitro tools used to characterize the interaction between a ligand, such as a furanone derivative, and its target receptor. nih.govchelatec.com These assays can determine the affinity of a compound for a receptor, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). nih.gov

In the context of furanones that interfere with bacterial quorum sensing, receptor binding studies have been instrumental. For example, research on furanone C-30, a brominated furanone derivative, has focused on its interaction with the LasR and RhlR quorum-sensing receptors in Pseudomonas aeruginosa. nih.govnih.govbgu.ac.il Molecular docking and other computational studies suggest that furanone C-30 can bind to the ligand-binding domain of these receptors. nih.govsemanticscholar.orgresearchgate.net The binding of furanone C-30 to LasR is thought to prevent the productive conformational changes necessary for the protein's proper folding and function, rendering it inactive. nih.govbgu.ac.il

Similarly, studies on other marine-derived furanones have explored their binding to various QS receptors, including LasR, RhlR, and PqsR in P. aeruginosa. semanticscholar.orgnih.gov These studies indicate that furanones, being structural analogs of the natural autoinducers, can occupy the binding sites of these receptors. semanticscholar.org The binding affinity appears to be influenced by the specific substitutions on the furanone ring, with halogenation and the length of alkyl side chains playing a role. semanticscholar.orgnih.gov

The following table presents data from in vitro receptor binding assays for representative furanone compounds.

| Furanone Compound | Target Receptor | Organism/System | Binding Affinity/Effect |

| Furanone C-30 | LasR | Pseudomonas aeruginosa | Binds to ligand-binding site, rendering the protein dysfunctional. nih.govbgu.ac.il |

| Furanone C-30 | RhlR | Pseudomonas aeruginosa | Inhibits RhlR independent of LasR. nih.govbgu.ac.il |

| Marine-derived furanones | LasR, RhlR, PqsR | Pseudomonas aeruginosa | Varying binding affinities, with halogenation and alkyl chain length influencing binding. semanticscholar.orgnih.gov |

Cellular Pathway Modulation by Furanone Derivatives in Preclinical Models

Beyond direct interactions with molecular targets, furanone derivatives can modulate complex cellular pathways, leading to broader biological responses. These modulations can involve changes in gene expression and alterations in protein-protein interactions.

Gene Expression Regulation Studies

Furthermore, in Vibrio harveyi, a natural furanone was found to disrupt quorum sensing-regulated gene expression by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR. researchgate.netnih.gov This effect was not due to a decrease in the mRNA levels of luxR, but rather a post-transcriptional or post-translational modification that rendered the LuxR protein unable to bind to its target promoter sequences. nih.gov

The table below highlights key findings from gene expression studies involving furanone derivatives.

| Furanone Derivative | Model System | Key Findings |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | Repressed 79% of genes induced by the AI-2 quorum sensing system, particularly those related to motility and chemotaxis. nih.govresearchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | Decreased the DNA-binding activity of the LuxR protein, disrupting quorum sensing-regulated gene expression. nih.gov |

Protein-Protein Interaction Modulations

The modulation of protein-protein interactions (PPIs) is an emerging area of interest in drug discovery, and furanone derivatives have shown potential in this regard. nih.govtue.nlnih.gov PPIs are crucial for a vast number of cellular processes, and their dysregulation is implicated in many diseases.

In the context of quorum sensing, the interaction between LuxR-type proteins and their cognate signaling molecules is a critical PPI. As discussed previously, furanones can interfere with this interaction. Studies have suggested that halogenated furanones act to destabilize LuxR proteins, leading to their accelerated proteolytic degradation. nih.gov This destabilization prevents the formation of a stable and active transcriptional activator complex, thereby inhibiting the expression of target genes. nih.gov This is a prime example of a small molecule modulating a PPI to elicit a biological response.

While much of the research on furanone-mediated PPI modulation has focused on bacterial systems, the principles can be extended to other contexts. For instance, the stabilization or disruption of PPIs involving key signaling proteins in human cells is a promising therapeutic strategy. nih.gov Although specific studies on "5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one" in this area are limited, the broader class of furanones provides a platform for designing molecules that can selectively modulate PPIs.

Structure-Activity Relationship (SAR) Studies on the Chemical Compound and its Analogs at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For furanone derivatives, SAR studies have provided valuable insights into the features required for potent activity.

In the context of quorum sensing inhibition in P. aeruginosa, molecular docking and dynamics simulations of various marine-derived furanones have shed light on their SAR. semanticscholar.org These studies have shown that the binding affinity of furanones to QS receptors like LasR and RhlR is influenced by specific structural features. For example, the presence of halogens on the furanone ring appears to enhance binding to LasR, PqsR, and RhlR. semanticscholar.orgnih.gov Furthermore, furanones with shorter alkyl side chains tend to bind more strongly to RhlR, likely because they fit better within its binding pocket and can compete more effectively with the native ligand. semanticscholar.org

SAR studies have also been conducted on synthetic furanone derivatives with anti-inflammatory activity. nih.gov The evaluation of a series of pyridazinone derivatives synthesized from furanones revealed that specific substitutions on the pyridazinone ring were crucial for their dual inhibitory activity against COX-2 and 15-LOX. nih.gov

For cytotoxic furan-2(5H)-one derivatives, SAR studies have indicated that the nature and position of substituents on the furanone ring significantly impact their activity against cancer cell lines. nih.gov For instance, a study on 3,4,5-trisubstituted furan-2(5H)-one derivatives found that a specific compound, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, exhibited potent antitumor activity. nih.gov

The table below summarizes key SAR findings for different classes of furanone derivatives.

| Furanone Class | Biological Activity | Key SAR Findings |

| Marine-derived furanones | Quorum Sensing Inhibition | Halogenation enhances binding to LasR, PqsR, and RhlR. Shorter alkyl chains favor binding to RhlR. semanticscholar.orgnih.gov |

| Pyridazinone derivatives | Anti-inflammatory | Specific substitutions on the pyridazinone ring are critical for dual COX-2/15-LOX inhibition. nih.gov |

| 3,4,5-Trisubstituted furan-2(5H)-ones | Cytotoxicity | The nature and position of substituents on the furanone ring are crucial for antitumor activity. nih.gov |

Information regarding the preclinical biological activities and molecular mechanisms of action for the chemical compound “this compound” is not available in the public domain.

Extensive searches for research findings, including data on quorum sensing inhibition and anti-biofilm formation in bacterial models, have not yielded any specific information for the compound “this compound”.

Consequently, the generation of an article with detailed research findings and data tables on its preclinical biological activities and molecular mechanisms of action, as per the requested outline, cannot be fulfilled at this time. There is no publicly available scientific literature detailing the mechanistic insights into the preclinical biological effects of this specific furanone derivative.

Computational Chemistry and Theoretical Modeling of 5 1 Hydroxybut 2 En 1 Yl Furan 2 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 5-(1-Hydroxybut-2-en-1-yl)furan-2(5H)-one. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute various electronic descriptors. dntb.gov.ua

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich (red regions), making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are typically electron-poor (blue regions). dntb.gov.ua Fukui function assessments and Mulliken charge analysis further refine the identification of reactive sites within the molecule. dntb.gov.ua

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Global Hardness (η) | 2.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (In Silico)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are inaccessible through static quantum calculations. mdpi.commdpi.com For this compound, MD simulations are employed to explore its conformational landscape, revealing the most stable three-dimensional structures and the flexibility of its side chain. This is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.

In the context of drug discovery, MD simulations are invaluable for studying ligand-target interactions. nih.gov After an initial docking pose is predicted using molecular docking software, MD simulations are run to assess the stability of the ligand-receptor complex. jbcpm.com These simulations, often spanning hundreds of nanoseconds, can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the binding. mdpi.com

The binding free energy, which quantifies the affinity of the ligand for its target, can be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. researchgate.net For instance, simulations could be used to study the interaction of this compound with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are common targets for anti-inflammatory compounds. researchgate.net

Table 2: Simulated Interaction Data with a Hypothetical Enzyme Active Site

| Parameter | Value |

|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score | -8.5 kcal/mol |

| Binding Free Energy (MM-GBSA) | -55.2 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Glu524, Ser530 |

| Hydrogen Bonds Formed | 3 (with Arg120, Tyr355, Ser530) |

| Dominant Interaction Type | Hydrogen Bonding and Hydrophobic Interactions |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data. dntb.gov.ua

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the proposed structure and assign specific signals to individual atoms.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be calculated through frequency analysis after geometry optimization. The predicted IR and Raman spectra can be compared with experimental data to identify characteristic peaks corresponding to functional groups like C=O (lactone), O-H (hydroxyl), and C=C (alkene).

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. dntb.gov.ua This method calculates the energies of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax), which can be correlated with experimental UV-Vis measurements to understand the electronic structure and chromophores within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Typical Experimental Range |

|---|---|---|

| ¹H NMR (hydroxyl -OH) | ~3.5 ppm | 2.0-5.0 ppm |

| ¹³C NMR (carbonyl C=O) | ~174 ppm | 170-185 ppm |

| IR Frequency (C=O stretch) | ~1755 cm⁻¹ | 1740-1780 cm⁻¹ |

| IR Frequency (O-H stretch) | ~3400 cm⁻¹ | 3200-3600 cm⁻¹ |

| UV-Vis λmax | ~215 nm | 210-225 nm |

Reaction Pathway Energetics and Transition State Prediction

Computational methods are essential for investigating reaction mechanisms, allowing researchers to map the potential energy surface of a chemical reaction. matlantis.com For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. Transition state theory, combined with computational searches for saddle points on the potential energy surface, allows for the prediction of activation energies (Ea). matlantis.com A lower activation energy implies a faster reaction rate. These calculations can help elucidate complex reaction mechanisms, such as the formation of the furanone ring or subsequent reactions involving the hydroxyl and alkene functionalities. researchgate.net Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products. matlantis.com

Table 4: Calculated Energetics for a Hypothetical Isomerization Reaction

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Energy of Reactant | 0.0 (Reference) |

| Energy of Transition State | +25.5 |

| Energy of Product | -5.2 |

| Activation Energy (Ea) | 25.5 |

| Enthalpy of Reaction (ΔH) | -5.2 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based computational approaches used extensively in drug design to understand the relationship between a molecule's structure and its biological activity. pharmacophorejournal.comnih.govnih.gov